4-Amino-6-chloropyridazine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

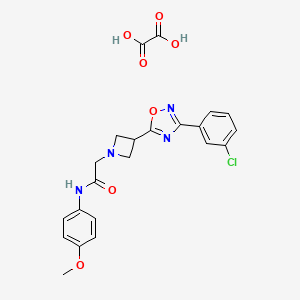

4-Amino-6-chloropyridazine-3-carboxylic acid is a chemical compound with the CAS Number: 1823757-84-1 . It has a molecular weight of 173.56 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-6-chloropyridazine-3-carboxylic acid . The InChI code is 1S/C5H4ClN3O2/c6-3-1-2(7)4(5(10)11)9-8-3/h1H, (H2,7,8)(H,10,11) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 173.56 .Aplicaciones Científicas De Investigación

Organic Synthesis

4-Amino-6-chloropyridazine-3-carboxylic acid: is a valuable intermediate in organic synthesis. It can be used to construct complex molecules due to its reactive sites: the amino group for substitution reactions and the carboxylic acid for coupling reactions . This compound is particularly useful in synthesizing biologically active pyridazines and pyridazinone derivatives, which are known for a wide range of pharmacological activities .

Nanotechnology

In the realm of nanotechnology, 4-Amino-6-chloropyridazine-3-carboxylic acid can be employed as a precursor for modifying the surface of nanoparticles. Carboxylic acids are known to assist in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, enhancing their compatibility with various mediums .

Polymers

The carboxylic acid group in 4-Amino-6-chloropyridazine-3-carboxylic acid allows it to be used as a monomer or an additive in polymer synthesis. It can contribute to the creation of synthetic or natural polymers with specific desired properties, such as increased durability or altered electrical conductivity .

Medical Field

Pyridazine derivatives, including those synthesized from 4-Amino-6-chloropyridazine-3-carboxylic acid , have been found to exhibit a range of biological activities. They are present in some commercially available drugs and have applications in developing new medications with anti-inflammatory, anticancer, or antimicrobial properties .

Pharmacy

In pharmacy, 4-Amino-6-chloropyridazine-3-carboxylic acid can be utilized to create compounds with diverse pharmacological activities. Its derivatives have been used in the synthesis of drugs with antiplatelet, antidepressant, and antihypertensive effects .

Environmental Science

This compound’s derivatives have been explored for their potential as commercial herbicides. They may disrupt targets in the biosynthesis pathways of essential plant molecules, offering a new approach to controlling invasive species or pests .

Analytical Chemistry

4-Amino-6-chloropyridazine-3-carboxylic acid: can be used in analytical chemistry for the synthesis of reagents or standards. These compounds can aid in the development of new analytical methods for detecting or quantifying other substances .

Material Science

In material science, 4-Amino-6-chloropyridazine-3-carboxylic acid can contribute to the development of new materials with specific chemical and physical properties. It can be used to modify the surface properties of materials or create new composites with enhanced features .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-amino-6-chloropyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-2(7)4(5(10)11)9-8-3/h1H,(H2,7,8)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCYRAYCFMZKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2982784.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)

![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)